(S)-alpha-TFMB-OTC, AldrichCPR

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

TFMB-(S)-2-HG is a cell membrane-permeable version of (S)-2-HG that acts as an inhibitor of the EglN prolyl hydroxylases.

科学的研究の応用

Prenatal Diagnosis of Genetic Disorders

(S)-alpha-TFMB-OTC has been instrumental in developing prenatal diagnostic methods for genetic disorders like ornithine transcarbamylase (OTC) deficiency. A study utilized a single fetal nucleated erythrocyte isolated from maternal blood for prenatal DNA diagnosis of OTC deficiency, demonstrating a non-invasive approach applicable to various genetic diseases (Watanabe et al., 1998).

Catalysis in Organic Synthesis

Research has shown the effectiveness of (S)-alpha-TFMB-OTC in catalyzing organic reactions. Ytterbium triflate, a component of (S)-alpha-TFMB-OTC, was used as a catalyst in the imino ene reaction of N-tosyl aldimine with alpha-methylstyrene, significantly enhancing the reaction (Yamanaka, Nishida, & Nakagawa, 2000). Another study applied a similar catalytic system to various aldimines and alkenes, providing a unique method for the three-component coupling reaction (Yamanaka, Nishida, & Nakagawa, 2003).

Microbial Community Analysis

(S)-alpha-TFMB-OTC has implications in microbial community analysis. A study on the Illumina platform, which uses components like (S)-alpha-TFMB-OTC, highlighted the reliability and biases of bacterial 16S rRNA gene amplicon sequencing, crucial for microbial community composition and diversity studies (Sinclair et al., 2014).

Gene Regulation Studies

Research involving (S)-alpha-TFMB-OTC has contributed to understanding gene regulation. A study on chicken ovalbumin upstream promoter-transcription factor (COUP-TF) and its effect on the gene for rat ornithine transcarbamylase (OTC) provided insights into transcriptional regulation mechanisms (Kimura et al., 1993).

Environmental and Food Safety

Applications of (S)-alpha-TFMB-OTC extend to environmental and food safety. For instance, studies have investigated the sorption and transformation of oxytetracycline (OTC) in environments, providing valuable data for understanding antibiotic contamination and its impact (MacKay & Canterbury, 2005), (Halling‐Sørensen et al., 2003).

Biophysical and Biomechanical Characterizations

Optical tweezers, which utilize principles related to (S)-alpha-TFMB-OTC, are essential in manipulating single biological cells and performing biophysical and biomechanical characterizations. These tweezers have applications in cell transportation, sorting, and nanomechanical characterization (Zhang & Liu, 2008).

Sensing and Detection Technologies

(S)-alpha-TFMB-OTC plays a role in the development of sensing and detection technologies. For example, a study utilized a 3D hierarchical dual-metal–organic framework heterostructure, incorporating principles similar to those in (S)-alpha-TFMB-OTC, for the ultrasensitive fluorescence detection of tetracycline antibiotics (Li et al., 2020).

Synthesis of Carbohydrate Derivatives

Research shows that (S)-alpha-TFMB-OTC is pivotal in synthesizing optically active carbohydrate derivatives. A study presented a catalytic enantioselective approach for synthesizing such derivatives, highlighting the versatility and effectiveness of (S)-alpha-TFMB-OTC in organic synthesis (Audrain et al., 2000).

特性

CAS番号 |

1445703-64-9 |

|---|---|

製品名 |

(S)-alpha-TFMB-OTC, AldrichCPR |

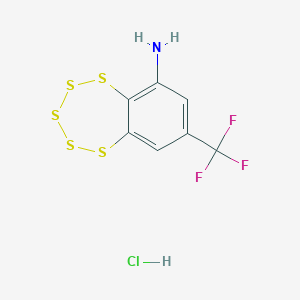

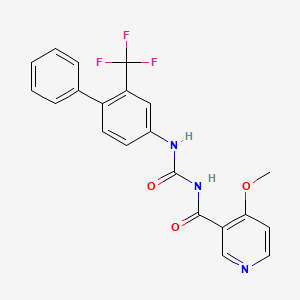

分子式 |

C13H11F3O4 |

分子量 |

288.22 |

IUPAC名 |

[3-(trifluoromethyl)phenyl]methyl (2S)-5-oxooxolane-2-carboxylate |

InChI |

InChI=1S/C13H11F3O4/c14-13(15,16)9-3-1-2-8(6-9)7-19-12(18)10-4-5-11(17)20-10/h1-3,6,10H,4-5,7H2/t10-/m0/s1 |

InChIキー |

UXTLNUGKDZMPTC-JTQLQIEISA-N |

SMILES |

C1CC(=O)OC1C(=O)OCC2=CC(=CC=C2)C(F)(F)F |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

TFMB-(S)-2-HG; TFMB (S) 2 HG; TFMB(S)2HG; TFMB-S-2-HG; TFMB S 2 HG; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-(3-Hydroxyphenyl)prop-2-ynyl]-1,7-dimethyl-8-methylsulfonylpurine-2,6-dione](/img/structure/B611234.png)

![3-[4-(3-Aminopropoxy)-7-chloro-3-(3,5-dimethylphenyl)-6-quinolinyl]phenol](/img/structure/B611243.png)

![ethyl (4R,5R)-3-benzyl-4-[4-(benzylamino)phenyl]-2-(4-methoxyphenyl)-5-phenyl-4H-imidazole-5-carboxylate](/img/structure/B611247.png)

![3-[7-Trifluoromethyl-5-(2-trifluoromethyl-phenyl)-1H-benzimidazol-2-yl]-1-oxa-2-aza-spiro[4.5]dec-2-ene](/img/structure/B611248.png)

![5-{4-[3-(4-Acetylpiperazine-1-Carbonyl)phenyl]quinazolin-6-Yl}-2-Methoxypyridine-3-Carbonitrile](/img/structure/B611250.png)